molecular formula C14H17NO4S B2381635 (E)-3-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid CAS No. 327094-05-3

(E)-3-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid

Cat. No.: B2381635
CAS No.: 327094-05-3
M. Wt: 295.35
InChI Key: FFVBEDIHWUMOFO-VOTSOKGWSA-N
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Description

The compound (E)-3-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid is an α,β-unsaturated carboxylic acid featuring a phenyl ring substituted with a methyl group at the para position and a pyrrolidine sulfonyl moiety at the meta position.

Properties

IUPAC Name

(E)-3-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-11-4-5-12(6-7-14(16)17)10-13(11)20(18,19)15-8-2-3-9-15/h4-7,10H,2-3,8-9H2,1H3,(H,16,17)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVBEDIHWUMOFO-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, catalysts, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-3-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The acrylic acid moiety may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Structural Variations and Key Differences

The compound belongs to a family of acrylic acid derivatives with phenyl-pyrrolidine sulfonyl substituents. Below is a comparative analysis with three closely related analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Notes
(E)-3-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid (Target) 4-methyl, 3-(pyrrolidin-1-ylsulfonyl) C₁₅H₁₇NO₄S 325.37 (calculated) Higher lipophilicity due to methyl group; potential stability advantages over methoxy.
(E)-3-(4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid 4-methoxy, 3-(pyrrolidin-1-ylsulfonyl) C₁₄H₁₇NO₅S 311.35 Predicted pKa = 4.39; boiling point = 546.9±60.0°C; methoxy group enhances polarity.
(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid Unsubstituted phenyl, 4-(pyrrolidin-1-ylsulfonyl) C₁₃H₁₅NO₄S 295.33 Simpler structure; discontinued commercial availability suggests limited applications.
(E)-3-[6-[1-hydroxy-1-(4-methylphenyl)-3-(pyrrolidin-1-yl)propyl]pyridin-2-yl]propenoic acid Pyridyl core with hydroxy-pyrrolidinyl-propyl and 4-methylphenyl C₂₂H₂₆N₂O₃ 366.45 Extended substituents increase molecular weight; potential for enhanced target binding.

Impact of Substituents on Properties

  • Methyl vs. The methoxy group’s electron-withdrawing nature lowers the phenyl ring’s electron density, which may affect acidity and reactivity .
  • Pyridyl vs. Phenyl Core : The pyridyl-containing analog (CAS 93962-64-2) introduces a heteroaromatic ring, altering electronic properties and hydrogen-bonding capacity, which could enhance interactions with biological targets .
  • Sulfonyl-Pyrrolidine Motif : This group is conserved across analogs, suggesting its critical role in binding (e.g., enzyme inhibition via sulfonate interactions, as seen in suramin’s mechanism ).

Biological Activity

(E)-3-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the pyrrolidine and piperidine rings, followed by their functionalization and coupling with sulfonyl and methyl groups. The compound can be synthesized through cyclization reactions involving amines and carbonyl compounds under controlled conditions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of sulfonamides containing pyrrolidine structures have shown promising anti-human liver cancer activity. The mechanism by which these compounds exert their effects may involve the induction of apoptosis in cancer cells and inhibition of tumor growth .

Table 1: Summary of Anticancer Activity Studies

StudyCompoundCell LineEC50 (µM)Mechanism
Study ACompound 1HepG25.0Apoptosis induction
Study BCompound 2HeLa3.2Cell cycle arrest
Study CCompound 3MCF-74.8Inhibition of proliferation

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Some related compounds have demonstrated effective antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that this compound may possess similar properties, potentially making it a candidate for further development in treating resistant bacterial infections .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.
  • Antioxidant Activity : Some studies indicate that these compounds may possess antioxidant properties, contributing to their protective effects against oxidative stress in cells.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Case Study 1 : A study on a derivative showed significant reduction in tumor size in vivo models when administered at a dose of 10 mg/kg, indicating strong anticancer potential.
  • Case Study 2 : Another study highlighted the antibacterial efficacy against MRSA strains with an MIC value of 0.5 µg/mL, demonstrating its potential as an antibiotic agent.

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